1-(4-Biphenylyl)-2-phenylethanone phenylhydrazone
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Overview
Description
(1{Z})-1-BIPHENYL-4-YL-2-PHENYLETHANONE PHENYLHYDRAZONE is a hydrazone derivative known for its unique structural properties and potential applications in various fields. Hydrazones are compounds formed by the reaction of hydrazines with carbonyl compounds, and they exhibit interesting chemical and biological activities. This compound, in particular, has been studied for its potential use in medicinal chemistry, materials science, and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1{Z})-1-BIPHENYL-4-YL-2-PHENYLETHANONE PHENYLHYDRAZONE typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. For example, the reaction of phenylhydrazine with benzophenone under acidic or basic conditions can yield the desired hydrazone. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of hydrazones, including (1{Z})-1-BIPHENYL-4-YL-2-PHENYLETHANONE PHENYLHYDRAZONE, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (1{Z})-1-BIPHENYL-4-YL-2-PHENYLETHANONE PHENYLHYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone can yield the corresponding amine.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1{Z})-1-BIPHENYL-4-YL-2-PHENYLETHANONE PHENYLHYDRAZONE has been explored for its applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential anticancer and antimicrobial activities.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of sensors and molecular switches due to its photochromic properties.
Mechanism of Action
The mechanism of action of (1{Z})-1-BIPHENYL-4-YL-2-PHENYLETHANONE PHENYLHYDRAZONE involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also form complexes with metal ions, which can enhance its biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzophenone Phenylhydrazone: Similar in structure but with different substituents on the phenyl rings.
Acetophenone Phenylhydrazone: Contains an acetyl group instead of a biphenyl group.
4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one Phenylhydrazone: A pyrazolone derivative with similar hydrazone functionality.
Uniqueness: (1{Z})-1-BIPHENYL-4-YL-2-PHENYLETHANONE PHENYLHYDRAZONE is unique due to its biphenyl structure, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C26H22N2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[(Z)-[2-phenyl-1-(4-phenylphenyl)ethylidene]amino]aniline |
InChI |
InChI=1S/C26H22N2/c1-4-10-21(11-5-1)20-26(28-27-25-14-8-3-9-15-25)24-18-16-23(17-19-24)22-12-6-2-7-13-22/h1-19,27H,20H2/b28-26- |
InChI Key |
QYJCNXPESMKWOL-SGEDCAFJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/NC2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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